molecular formula C12H11NO4 B177202 Ethyl 8-amino-4-oxo-4H-chromene-2-carboxylate CAS No. 103195-35-3

Ethyl 8-amino-4-oxo-4H-chromene-2-carboxylate

Cat. No.: B177202
CAS No.: 103195-35-3
M. Wt: 233.22 g/mol
InChI Key: IWKNQOGLOVBSDJ-UHFFFAOYSA-N
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Description

Ethyl 8-amino-4-oxo-4H-chromene-2-carboxylate is a chemical compound with the molecular formula C12H11NO4. It belongs to the class of chromene derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 8-amino-4-oxo-4H-chromene-2-carboxylate typically involves the condensation of ethyl acetoacetate with salicylaldehyde in the presence of ammonium acetate. This reaction is carried out under reflux conditions in ethanol, leading to the formation of the chromene ring .

Industrial Production Methods

the general approach involves large-scale synthesis using the same condensation reaction, with optimization for yield and purity through process engineering techniques .

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-amino-4-oxo-4H-chromene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 8-amino-4-oxo-4H-chromene-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its anti-inflammatory and anticancer properties.

    Industry: Used in the development of dyes and pigments

Mechanism of Action

The mechanism of action of ethyl 8-amino-4-oxo-4H-chromene-2-carboxylate involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 8-amino-6-bromo-4-oxo-4H-chromene-2-carboxylate
  • Ethyl 8-nitro-4-oxo-4H-chromene-2-carboxylate
  • 8-amino-2-ethoxycarbonyl-4-oxo-4H-1-benzopyran

Uniqueness

Ethyl 8-amino-4-oxo-4H-chromene-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct biological activities compared to its analogs. The presence of the amino group at the 8-position and the ethyl ester at the 2-position contribute to its unique chemical reactivity and biological properties .

Properties

IUPAC Name

ethyl 8-amino-4-oxochromene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO4/c1-2-16-12(15)10-6-9(14)7-4-3-5-8(13)11(7)17-10/h3-6H,2,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWKNQOGLOVBSDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=O)C2=C(O1)C(=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 8-amino-4-oxo-4H-chromene-2-carboxylate
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Ethyl 8-amino-4-oxo-4H-chromene-2-carboxylate
Reactant of Route 3
Ethyl 8-amino-4-oxo-4H-chromene-2-carboxylate
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Ethyl 8-amino-4-oxo-4H-chromene-2-carboxylate
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Ethyl 8-amino-4-oxo-4H-chromene-2-carboxylate
Reactant of Route 6
Ethyl 8-amino-4-oxo-4H-chromene-2-carboxylate

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